N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
Description
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step reactions, incorporating catalysts and specific reactants to achieve desired structures. For instance, Gein et al. (2017) detailed the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, showcasing a three-component reaction methodology that could parallel the synthesis approach for our target compound (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Molecular Structure Analysis
Understanding the molecular structure is critical for deducing the compound's properties and reactivity. Richter et al. (2023) provided insights into the molecular structures of related compounds through X-ray and DFT studies, offering a pathway to analyze our target molecule's structure (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Reactions and Properties
The chemical reactivity and interaction of the compound with other substances are pivotal for its applications. For example, the synthesis and biological activity study by Latthe and Badami (2007) of oxadiazolin substituted benzamides underscore the type of chemical reactions and potential biological relevance such compounds might exhibit, offering a comparative basis for our compound's chemical behavior analysis (Latthe & Badami, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for understanding a compound's usability in various applications. Abdel-Wahab et al. (2023) highlighted methods for determining such properties, which can be applied to our target compound to understand its physical characteristics better (Abdel-Wahab, Bekheit, Kariuki, & El-Hiti, 2023).
properties
IUPAC Name |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-6-methoxy-3-methyl-N-propan-2-yl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-6-16-20-17(26-21-16)10-22(11(2)3)19(23)18-12(4)14-8-7-13(24-5)9-15(14)25-18/h7-9,11H,6,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNYZWGWJYWQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(C(C)C)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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